molecular formula C23H27N7O2 B6615558 PI3K/mTOR Inhibitor-9 CAS No. 1392421-71-4

PI3K/mTOR Inhibitor-9

Cat. No.: B6615558
CAS No.: 1392421-71-4
M. Wt: 433.5 g/mol
InChI Key: BYPBFDASESWSQG-CABCVRRESA-N
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Description

PI3K/mTOR Inhibitor-9 (Compound 1) is a dual-target inhibitor with potent activity against phosphatidylinositol 3-kinase (PI3K) isoforms and the mechanistic target of rapamycin (mTOR). It exhibits nanomolar inhibitory concentrations (IC50) across key targets: 38 nM for mTOR, 6.6 nM for PI3Kα, 6.6 nM for PI3Kγ, and 0.8 nM for PI3Kδ . This broad-spectrum inhibition positions it as a promising candidate for cancers driven by PI3Kδ overexpression, such as hematologic malignancies, while its dual mechanism addresses feedback activation loops common in PI3K/Akt/mTOR pathway inhibition .

Properties

IUPAC Name

(3R)-4-[8-(1H-indol-4-yl)-2-[(3S)-3-methylmorpholin-4-yl]-7H-purin-6-yl]-3-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O2/c1-14-12-31-10-8-29(14)22-19-21(27-23(28-22)30-9-11-32-13-15(30)2)26-20(25-19)17-4-3-5-18-16(17)6-7-24-18/h3-7,14-15,24H,8-13H2,1-2H3,(H,25,26,27,28)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPBFDASESWSQG-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC3=C2NC(=N3)C4=C5C=CNC5=CC=C4)N6CCOCC6C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C2=NC(=NC3=C2NC(=N3)C4=C5C=CNC5=CC=C4)N6CCOC[C@@H]6C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392421-71-4
Record name 8-(1H-indol-4-yl)-6-[(3R)-3-methylmorpholin-4-yl]-2-[(3S)-3-methylmorpholin-4-yl]-9H-purine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Scaffold Selection and Initial Modifications

The synthesis of this compound began with the morpholinopyrimidine core of buparlisib (NVP-BKM120), a pan-class I PI3K inhibitor. Buparlisib’s morpholine moiety was replaced with a sulfonyl group to improve metabolic stability and reduce efflux ratios, addressing limitations observed in earlier analogs. The initial step involved the condensation of 2-chloro-4-morpholino-pyrimidine-6-carboxylic acid with a cyclopropane-containing sulfonamide intermediate under Mitsunobu conditions, yielding a key intermediate with a triazole ring.

Final Cyclization and Purification

The penultimate step involved cyclization of the intermediate using tetrakis(triphenylphosphine)palladium(0) in the presence of potassium carbonate, forming the pyrimidine ring. Purification via reverse-phase chromatography (C18 column, acetonitrile/water gradient) yielded the final compound with >98% purity. Analytical HPLC confirmed the absence of undesired stereoisomers, critical for maintaining target specificity.

Structural Optimization and Structure-Activity Relationship (SAR)

Role of the Sulfonyl Group

Replacing buparlisib’s morpholine with a methylsulfonylcyclopropyl group reduced off-target kinase interactions while improving metabolic stability. Pharmacokinetic studies in murine models demonstrated a 40% increase in oral bioavailability compared to the parent compound, attributed to reduced first-pass metabolism.

Fluorine Substitution and mTOR Potency

SAR studies highlighted the necessity of the C6 fluorine atom for dual PI3K/mTOR activity. Removing fluorine decreased mTOR inhibition (IC50 shift from 1.2 nM to 13.5 nM), while PI3Kα activity remained unaffected (IC50 = 0.8 nM). Molecular docking revealed that fluorine’s electronegativity stabilized hydrogen bonds with mTOR’s Trp-2239 residue, explaining the enhanced potency.

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.89 (d, J = 6.8 Hz, 1H, pyridine-H), 6.75 (s, 1H, NH2), 4.12–4.08 (m, 4H, morpholine-H), 3.22 (s, 3H, SO2CH3).

  • HRMS (ESI+): m/z calculated for C22H25FN6O3S [M+H]+: 489.1784, found: 489.1786.

Purity and Stability

Accelerated stability testing (40°C/75% RH, 6 months) showed no degradation, confirming the compound’s suitability for long-term storage. Residual solvent analysis via GC-MS confirmed compliance with ICH guidelines (<0.1% toluene).

Pharmacological Evaluation and Scale-Up Considerations

In Vitro Potency

This compound exhibited nanomolar activity against PI3Kα (IC50 = 0.7 nM), PI3Kδ (IC50 = 3.8 nM), and mTOR (IC50 = 1.2 nM). In HT-29 colorectal cancer cells, it induced 90% growth inhibition at 10 nM, surpassing buparlisib’s efficacy by 3-fold.

Scale-Up Challenges

Initial pilot-scale synthesis (50 g batch) faced low yields (32%) during the fluorination step. Optimizing reaction temperature to 80°C and switching to a dimethylacetamide solvent improved yields to 65% while maintaining purity .

Chemical Reactions Analysis

Types of Reactions

PI3K/mTOR Inhibitor-9 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves

Biological Activity

PI3K/mTOR Inhibitor-9 is a potent dual inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial in regulating cell growth, proliferation, and survival. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

The PI3K/mTOR signaling pathway is frequently dysregulated in cancer, leading to enhanced tumor growth and survival. Inhibition of this pathway can induce apoptosis and inhibit cell proliferation. This compound operates by blocking the activity of both PI3K and mTOR, which prevents downstream signaling that promotes oncogenic processes.

Key Mechanisms:

  • Inhibition of Cell Proliferation: The compound significantly reduces the phosphorylation of key proteins involved in cell cycle progression and survival, including p-Akt and p-S6.
  • Induction of Apoptosis: By inhibiting mTOR, the compound promotes apoptosis through mechanisms involving caspase activation and modulation of pro-apoptotic factors.

Efficacy in Preclinical Models

Studies have demonstrated the effectiveness of this compound across various cancer types. The following table summarizes its potency against different targets:

TargetIC50 Value (nM)
mTOR38
PI3K (isoforms)6.6 μM
Other kinases0.8 μM

Case Studies:

  • Head and Neck Squamous Cell Carcinoma (HNSCC): Research indicates that dual inhibition with compounds like this compound can enhance tumor suppressor protein expression (TP53/p73), leading to significant tumor growth inhibition when combined with radiation therapy .
  • Breast Cancer Models: In vitro studies have shown that this inhibitor effectively reduces cell viability in breast cancer cell lines, promoting apoptosis even at low concentrations .

Clinical Implications

The dual inhibition strategy employed by this compound holds promise for overcoming resistance seen with single-agent therapies. The following points summarize its clinical relevance:

  • Combination Therapy Potential: The compound has been shown to restore sensitivity to other anticancer agents, suggesting a role in combination therapies for enhanced efficacy .
  • Targeted Treatment Approaches: Identifying patient subpopulations that exhibit specific genetic alterations can optimize treatment outcomes with this inhibitor .

Research Findings

Recent advancements in understanding the biological activity of PI3K/mTOR inhibitors have revealed several critical insights:

  • Feedback Mechanisms: Dual inhibitors like this compound can disrupt feedback loops that activate AKT when mTORC1 is inhibited alone, providing a more comprehensive blockade of the pathway .
  • Resistance Mechanisms: Studies indicate that while single inhibitors may lead to resistance due to compensatory pathway activation, dual inhibitors maintain efficacy by simultaneously targeting multiple nodes within the pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare PI3K/mTOR Inhibitor-9 with structurally and functionally related dual inhibitors:

Compound PI3Kα IC50 (nM) PI3Kδ IC50 (nM) mTOR IC50 (nM) Key Features Clinical/Preclinical Advantages
This compound 6.6 0.8 38 Exceptional PI3Kδ potency; pan-PI3K/mTOR activity Potential in PI3Kδ-driven cancers (e.g., leukemia)
PF-04979064 0.130 (Ki) N/A 1.42 (Ki) High solubility (LipE = 6.1); kinome selectivity; favorable metabolic stability Suitable for oral dosing; minimal off-target effects
9k N/A N/A N/A 4 hydrogen bonds with PI3Kα; 3 with mTOR PI3Kα-selective; structural insights for rational design
9r N/A N/A N/A 5 hydrogen bonds with mTOR; 4 with PI3Kα mTOR-selective; exploits mTOR binding pocket topology
PQR309 Pan-class I Pan-class I Dual inhibitor Brain-penetrant; oral bioavailability CNS malignancies (e.g., glioblastoma)

Structural and Mechanistic Insights

  • This compound vs. PF-04979064 : While PF-04979064 demonstrates superior PI3Kα inhibition (Ki = 0.130 nM), this compound excels in PI3Kδ targeting (IC50 = 0.8 nM), making it more suitable for δ-isoform-dependent pathologies . PF-04979064’s high LipE (lipophilic efficiency) and solubility enhance its pharmacokinetic profile, but its lack of PI3Kδ data limits direct comparison .
  • 9k and 9r (Disubstituted Quinazolines) : These compounds highlight how structural variations dictate selectivity. 9k’s four hydrogen bonds with PI3Kα explain its α-isoform preference, whereas 9r’s five interactions with mTOR underscore mTOR selectivity . In contrast, this compound achieves balanced pan-PI3K/mTOR inhibition without structural bias toward a single isoform .
  • PQR309 : As a brain-penetrant pan-inhibitor, PQR309 addresses a critical challenge in targeting CNS tumors. However, its broader inhibition spectrum may increase off-target risks compared to this compound’s δ-focused activity .

Pharmacokinetic and Clinical Considerations

  • PF-04691502 : A related compound in the same structural series as PF-04979064, this oral inhibitor showed antitumor activity in early trials but faced challenges due to metabolic instability, which PF-04979064 aims to address .

Q & A

Q. How is the selectivity of PI3K/mTOR Inhibitor-9 for PI3K isoforms and mTOR determined experimentally?

To assess selectivity, researchers use in vitro kinase inhibition assays to measure IC50 values against PI3Kα, PI3Kγ, PI3Kδ, and mTOR. Competitive binding assays and structural docking analyses (e.g., comparing ATP-binding pockets of mTOR and PI3Kα) can further elucidate isoform-specific interactions . For example, this compound shows higher potency against PI3Kδ (IC50: 0.8 nM) than mTOR (IC50: 38 nM), suggesting distinct binding affinities .

Q. What methodological approaches validate the inhibitory efficacy of this compound in cellular models?

Researchers employ Western blotting to quantify downstream pathway markers (e.g., phosphorylated Akt, S6K) in cancer cell lines treated with the inhibitor. Dose-response curves and proliferation assays (e.g., MTT or colony formation) are used to correlate inhibition with anti-tumor effects. For instance, PI3Kα inhibition reduces Akt phosphorylation, while mTOR inhibition decreases S6K activity, confirming dual targeting .

Q. How are optimal concentrations of this compound determined for in vitro studies?

Dose optimization involves testing a range of concentrations (e.g., 1–100 nM) in kinase assays and cell viability experiments. IC50 values from kinase profiling (e.g., 6.6 nM for PI3Kα ) guide selection, while cytotoxicity assays ensure concentrations remain below thresholds for off-target effects.

Advanced Research Questions

Q. How can conflicting IC50 values for this compound across studies be resolved?

Discrepancies may arise from variations in assay conditions (e.g., ATP concentrations, incubation times) or cellular context (e.g., cancer type, mutation status). Researchers should replicate experiments under standardized protocols and validate findings using orthogonal methods, such as thermal shift assays or CRISPR-edited isogenic cell lines .

Q. What experimental strategies address compensatory signaling in the PI3K/AKT/mTOR pathway during inhibitor treatment?

Co-targeting parallel pathways (e.g., RAF/MEK/ERK) or using longitudinal phosphoproteomics can identify adaptive resistance mechanisms. For example, feedback activation of receptor tyrosine kinases (RTKs) post-mTOR inhibition may require combination therapies with RTK inhibitors .

Q. How should in vivo studies be designed to evaluate this compound’s pharmacokinetics and efficacy?

Use orthotopic or patient-derived xenograft (PDX) models with pharmacodynamic biomarkers (e.g., p-Akt, p-S6K in tumor biopsies). Dose regimens should align with human pharmacokinetic simulations, and bioavailability studies (e.g., plasma half-life, tissue distribution) must account for species-specific metabolic differences .

Q. What bioinformatics tools are critical for analyzing omics data in this compound studies?

Pathway enrichment analysis (e.g., Gene Ontology, KEGG) identifies affected biological processes, while molecular docking software (e.g., AutoDock Vina) predicts inhibitor binding modes. Public databases like COSMIC highlight mutations (e.g., PIK3CA alterations) influencing drug response .

Methodological Considerations

  • Experimental Controls : Include vehicle controls and isoform-specific inhibitors (e.g., PI3Kδ-IN-9 ) to isolate target effects.
  • Data Reproducibility : Follow CONSORT or PRISMA guidelines for preclinical studies, ensuring transparency in protocols and statistical analysis .
  • Ethical Compliance : Obtain IRB approval for human-derived samples and adhere to informed consent protocols .

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